3-(fluoromethyl)-N-methyloxetan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

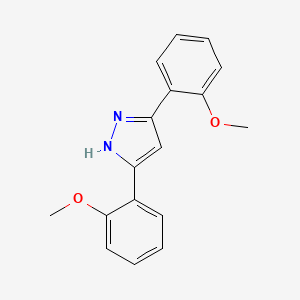

Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Radiosynthesis of Tracers

The compound is used in the automated radiosynthesis of two 18F-labeled tracers, [18F]FMISO and [18F]PM-PBB3 . These tracers are clinically used for imaging hypoxia and tau pathology, respectively . The compound is used in the 18F-fluoroalkylation process, which is a crucial step in the synthesis of these tracers .

Inhibitor of Hydrolytic Enzymes

Peptidyl fluoromethyl ketones, which can be derived from the compound, play a pivotal role in synthetic chemistry due to their numerous applications as inhibitors of hydrolytic enzymes . The insertion of one or more fluorine atoms adjacent to a C-terminal ketone moiety greatly modifies the physicochemical properties of the overall substrate .

Inhibition of Proteases

Peptidyl fluoromethyl ketones derived from the compound can strongly and selectively inhibit serine and cysteine proteases . These compounds can be used as probes to study the proteolytic activity of these proteases and to elucidate their role in the onset and progress of several diseases .

Drug Discovery

The development of peptidyl fluoromethyl ketones (PFMKs) has received growing interest in drug discovery, as these types of compounds may be employed as substrates for a wide variety of biological targets . The fluorinated electrophilic moieties of such substrates offer several advantages in terms of reactivity, selectivity, and therapeutic relevance .

Treatment of Topical Diseases

Peptidyl fluoromethyl ketones are currently highly exploited for the target-based design of compounds for the treatment of topical diseases such as various types of cancer and viral infections .

Synthesis of Peptidyl Mono-Fluoromethyl Ketones

The compound can be used in the synthesis of peptidyl mono-fluoromethyl ketones (mono-FMKs) . These compounds have key applications in the fields of chemical biology and medicinal chemistry .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(fluoromethyl)-N-methyloxetan-3-amine involves the reaction of N-methyloxetan-3-amine with a fluoromethylating agent.", "Starting Materials": [ "N-methyloxetan-3-amine", "Fluoromethylating agent" ], "Reaction": [ "To a solution of N-methyloxetan-3-amine in a suitable solvent, add the fluoromethylating agent.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Quench the reaction by adding a suitable quenching agent.", "Extract the product with a suitable solvent.", "Purify the product by a suitable method such as column chromatography or recrystallization." ] } | |

CAS-Nummer |

2306275-73-8 |

Produktname |

3-(fluoromethyl)-N-methyloxetan-3-amine |

Molekularformel |

C5H10FNO |

Molekulargewicht |

119.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.